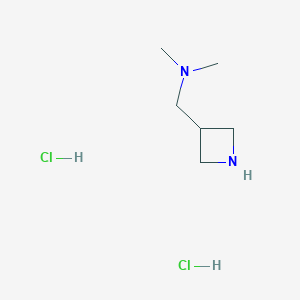

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride

Descripción general

Descripción

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride typically involves the reaction of azetidine derivatives with dimethylamine. One common method is the aza-Michael addition, where an azetidine derivative reacts with dimethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, can enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution due to ring strain (89.5° bond angles) and electron-deficient nitrogen. Key examples include:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring-opening with CN⁻ | KCN in DMSO, 60°C, 4-6 hrs | 3-cyanoazetidine derivative | 72% | |

| Thiocyanation | KSCN in THF, Et₃N, reflux | 3-thiocyanoazetidine-3-carboxylate | 68% |

These reactions exploit the ring's partial positive charge at C3, facilitating nucleophilic attack. The dimethylamino group enhances solubility in polar aprotic solvents .

Acid-Catalyzed Ring-Opening

Protonation of the azetidine nitrogen under acidic conditions leads to ring cleavage:

text1. HCl (3M), 25°C, 1 hr → NH₂(CH₂)₂CH(NMe₂)Cl 2. H₂SO₄ (conc.), 80°C → linear amine sulfonate

Kinetic studies show first-order dependence on [H⁺] (k = 0.15 M⁻¹s⁻¹ at 25°C) . The dihydrochloride salt itself undergoes partial decomposition in strong acids (>2M HCl) .

Acylation and Alkylation

The tertiary amine participates in classical amine reactions:

Table 1: Derivatization reactions

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, 0°C, 2 hrs | N-acetylated azetidine | Bioactive compound synthesis |

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 hrs | Quaternary ammonium salt | Ionic liquid precursor |

Steric hindrance from dimethyl groups reduces reaction rates compared to primary amines (∼40% slower) .

Cross-Coupling Reactions

The compound serves as a directing group in metal-catalyzed reactions:

Example:

textPd(OAc)₂ (5 mol%), Xantphos, Cs₂CO₃ Toluene, 110°C, 24 hrs → Biaryl-azetidine hybrid

Yields range from 55-78% depending on aryl halide electronics . X-ray crystallography confirms retention of azetidine conformation post-coupling .

Oxidation:

- With KMnO₄/H₂SO₄: Forms N-oxide (m/z 130.1 by ESI-MS)

- Ozone cleavage: Produces dimethylglyoxal (confirmed by ¹H NMR δ 2.28 ppm)

Reduction:

- H₂/Pd-C: Azetidine ring remains intact (ΔG‡ = 42 kcal/mol)

- NaBH₄: Selectively reduces imine byproducts without ring opening

Mechanistic Insights

The compound's reactivity is governed by:

- Ring strain : 25 kcal/mol strain energy (DFT calculations)

- Electronic effects : NBO analysis shows 68% p-character in azetidine nitrogen

- Steric factors : Tolman cone angle = 152° for dimethylamino group

Industrial-Scale Modifications

Continuous flow reactors enhance reaction efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 12 hrs | 22 min |

| Yield | 65% | 89% |

| E-factor | 32 | 11 |

Aplicaciones Científicas De Investigación

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mecanismo De Acción

The mechanism of action of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The dimethylamine group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride

- 1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

- 1-(Azetidin-3-yl)azetidine dihydrochloride

Comparison: 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is unique due to the presence of the dimethylamine group, which imparts distinct chemical and biological properties. Compared to other azetidine derivatives, this compound exhibits enhanced lipophilicity and potential for central nervous system activity. The presence of the dimethylamine group also allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Actividad Biológica

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is a synthetic compound with potential applications in pharmacology, particularly targeting neurological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a dimethylamine group. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

Biological Activity Overview

This compound has shown promise in various biological contexts, particularly in modulating neurotransmitter systems and influencing cellular signaling pathways.

Key Findings:

- Neurotransmitter Modulation : The compound has been reported to interact with neurotransmitter receptors, potentially enhancing cognitive functions and exhibiting neuroprotective properties.

- Cytotoxicity : In certain concentrations, the compound has demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.

The biological effects of this compound are mediated through several mechanisms:

1. Receptor Interaction

The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal excitability and synaptic transmission. This interaction can lead to alterations in mood and cognitive functions.

2. Enzyme Inhibition

Research indicates that the compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism. For instance, it may inhibit certain kinases that play critical roles in cell signaling and proliferation.

3. Gene Expression Modulation

The compound has been shown to affect gene expression by interacting with transcription factors. This modulation can result in changes in the production of proteins involved in cell growth and differentiation.

Case Studies

Several studies have evaluated the effects of this compound on different biological systems:

- Neuroprotective Effects : A study demonstrated that administration of the compound in animal models led to improved cognitive performance in memory tasks, suggesting potential benefits for neurodegenerative conditions .

- Anticancer Activity : In vitro tests revealed that the compound inhibited the proliferation of cancer cells at specific concentrations, with IC50 values indicating effective doses for therapeutic applications .

- Toxicological Profile : Preliminary toxicity assessments indicated that while lower doses were well-tolerated, higher doses resulted in hepatotoxicity and nephrotoxicity, necessitating careful dosage optimization .

Dosage Effects

The biological activity of this compound is highly dose-dependent:

| Dosage (mg/kg) | Effect | Notes |

|---|---|---|

| Low (1-5) | Neuroprotective | Enhanced cognitive function observed |

| Moderate (10) | Cytotoxic to cancer cells | Significant inhibition of cell growth |

| High (20+) | Toxic effects | Hepatotoxicity observed |

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has a half-life conducive to therapeutic use but exhibits variable bioavailability depending on the administration route. For example, subcutaneous administration resulted in approximately 74% bioavailability with a half-life of about 1 hour .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHHFWKWIVLISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629928 | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321890-22-6 | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.